molecular formula C10H13N3O5S B5219799 N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide

N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide

Cat. No.: B5219799
M. Wt: 287.29 g/mol
InChI Key: RHDMWIIJIUIYSY-UHFFFAOYSA-N
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Description

N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide is a chemical compound with a complex structure that includes a nitro group, a methylsulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide typically involves multiple steps. One common method involves the nitration of a precursor compound followed by the introduction of the methylsulfonyl group and finally the acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions. These processes are carried out in reactors designed to handle the exothermic nature of these reactions. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylsulfonyl group can interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(methylsulfonyl)phenyl)acetamide
  • N-(4-(methylsulfonyl)phenyl)methanesulfonamide
  • Methyl 3-amino-5-(methylsulfonyl)benzoate

Uniqueness

N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide is unique due to the presence of both a nitro group and a methylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-7(14)11-8-4-5-9(10(6-8)13(15)16)12(2)19(3,17)18/h4-6H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDMWIIJIUIYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N(C)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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